REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:14])[CH2:5][C:6]([CH3:13])([CH3:12])[O:7]2.[I:15](Cl)(=O)=O.I(Cl)(=O)=O.C([N+](CC)(CC)CC)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].C(Cl)Cl>CO>[NH2:1][C:2]1[C:11]([I:15])=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:14])[CH2:5][C:6]([CH3:12])([CH3:13])[O:7]2 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(CC(OC2=CC=C1)(C)C)=O
|
Name
|
benzyltriethylammonium dichloroiodate
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C2C(CC(OC2=CC=C1)(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a water condenser
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (10 mL) and 10% aqueous sodium bisulfite (10 ml) were added
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(CC(OC2=CC=C1I)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |